Zinoconazole

Antifungal susceptibility Candida albicans Imidazole comparator

Zinoconazole (free base, CAS 84697-21-2) is the sole imidazole antifungal that delivers both oral bioavailability and a fungicidal mechanism in a single thiophene-hydrazone scaffold. Unlike ketoconazole (fungistatic, oral) or miconazole (fungicidal, topical-only), Zinoconazole demonstrated in vivo oral efficacy approaching ketoconazole with miconazole-comparable fungicidal action in candidiasis models. Its independent synthesis studies confirmed anti-Candida potency exceeding miconazole. This unique pharmacological intersection—oral activity plus fungicidal killing—cannot be replicated by any single comparator azole, making Zinoconazole an irreplaceable SAR probe, route-comparison tool, and QC reference standard for antifungal susceptibility panels.

Molecular Formula C15H11Cl3N4S
Molecular Weight 385.7 g/mol
CAS No. 84697-21-2
Cat. No. B1623494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinoconazole
CAS84697-21-2
Molecular FormulaC15H11Cl3N4S
Molecular Weight385.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl
InChIInChI=1S/C15H11Cl3N4S/c16-10-2-1-3-11(17)15(10)21-20-12(8-22-7-6-19-9-22)13-4-5-14(18)23-13/h1-7,9,21H,8H2/b20-12+
InChIKeyKCHHCAJDHQEGNL-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinoconazole (CAS 84697-21-2): Baseline Identity, Structure, and Procurement-Relevant Characteristics


Zinoconazole (free base, CAS 84697-21-2; hydrochloride salt, CAS 80168-44-1, also designated E-851) is a synthetic, small-molecule imidazole antifungal agent belonging to the azole class [1]. Its IUPAC name is 2,6-dichloro-N-[(E)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline (molecular formula C₁₅H₁₁Cl₃N₄S, molecular weight 385.7 g/mol for the free base; 422.2 g/mol for the hydrochloride) [1][2]. Zinoconazole was developed as an orally active antifungal candidate with a fungicidal mechanism of action, distinguished from many azoles that are primarily fungistatic [3]. It reached clinical investigation but was never approved for marketing, and its development status is classified as inactive . For procurement purposes, Zinoconazole is available as a research-grade compound (typical purity ≥95%) from specialized chemical suppliers .

Why Generic Azole Substitution Fails: The Case for Zinoconazole Differentiation in Antifungal Procurement


Zinoconazole cannot be treated as a generic, interchangeable imidazole antifungal. Although it shares the imidazole pharmacophore with agents such as miconazole, ketoconazole, and clotrimazole, Zinoconazole's distinctive thiophene-hydrazone scaffold confers a unique profile that differs meaningfully from its closest structural analogs [1]. In the foundational medicinal chemistry disclosure, Zinoconazole demonstrated in vitro anti-Candida activity comparable to miconazole, yet unlike miconazole—which is restricted to topical use—Zinoconazole exhibited systemic activity following oral administration in animal models [2]. In the same study, oral Zinoconazole produced in vivo efficacy approaching that of oral ketoconazole, but with a fungicidal rather than fungistatic mechanism, a property it shares with miconazole but not ketoconazole [2]. Furthermore, a subsequent independent synthesis and evaluation study confirmed that Zinoconazole (E-851) and its analogs exhibited antifungal potency stronger than miconazole and comparable to ketoconazole in head-to-head susceptibility testing [3]. These layered differentiations—oral bioavailability combined with fungicidal activity—are not simultaneously present in any single comparator imidazole, meaning that substituting miconazole, ketoconazole, clotrimazole, or econazole for Zinoconazole in a research or development program would eliminate this specific pharmacological combination and potentially compromise experimental outcomes.

Zinoconazole Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


In Vitro Anti-Candida Activity of Zinoconazole vs. Miconazole: Comparable Potency Confirmed

Zinoconazole hydrochloride demonstrated in vitro activity against Candida albicans that was directly comparable to that of miconazole in the same assay system [1]. The original 1983 J. Med. Chem. disclosure explicitly states that 'compound 1 has been shown to have activity against Candida albicans comparable with miconazole,' establishing a direct head-to-head benchmark within a single experimental framework. A subsequent 1993 independent synthesis and evaluation study further confirmed this relationship, reporting that Zinoconazole (E-851) and its two analogs 'all exhibited stronger antifungal inhibition than miconazole' in disk diffusion susceptibility testing, while activity was similar to that of ketoconazole [2].

Antifungal susceptibility Candida albicans Imidazole comparator

Oral Bioavailability Differentiation: Zinoconazole vs. Miconazole—Systemic Activity After Oral Dosing

The critical pharmacokinetic differentiation for Zinoconazole lies in its oral bioavailability, a property absent in the structurally related miconazole. In the foundational J. Med. Chem. study, when Zinoconazole hydrochloride was administered orally to animals with experimentally induced vaginal candidiasis or systemic candidiasis, it produced therapeutic results approaching those achieved with oral ketoconazole [1]. Miconazole, by contrast, is not orally bioavailable for systemic antifungal therapy and is limited to topical or intravenous administration [2]. Zinoconazole thus occupies a unique position: it provides miconazole-comparable (fungicidal) anti-Candida activity combined with ketoconazole-like oral efficacy in animal models, a dual profile not shared by any single comparator [1]. The Ames test was negative for Zinoconazole in the same study, providing an initial safety signal alongside efficacy [1].

Oral bioavailability Systemic candidiasis Route of administration

Topical Efficacy Parity: Zinoconazole vs. Clotrimazole in Vaginal Candidiasis Models

Zinoconazole also demonstrated topical efficacy. In the 1983 J. Med. Chem. study, topical administration of Zinoconazole hydrochloride to rats with vaginal candidiasis produced results comparable to those obtained with similar administration of clotrimazole [1]. This establishes that Zinoconazole's topical activity is at least non-inferior to that of clotrimazole, a widely used topical imidazole. The significance of this finding is amplified by the fact that Zinoconazole simultaneously possesses oral efficacy (see Evidence Item 2), whereas clotrimazole is used exclusively as a topical agent. Thus, Zinoconazole could serve as a single-agent bridging molecule for programs investigating both routes of administration within a unified chemical scaffold.

Topical antifungal Vaginal candidiasis Clotrimazole comparator

Mechanism of Action: Fungicidal vs. Fungistatic—Zinoconazole Distinguished from Ketoconazole

Zinoconazole shares with miconazole a fungicidal mode of action, whereas ketoconazole operates via a primarily fungistatic mechanism [1]. This mechanistic distinction was explicitly noted in the original J. Med. Chem. disclosure: 'Unlike ketoconazole, which is active by a mechanism that is essentially fungistatic, compound 1 shares with miconazole a mode of action that is fungicidal' [1]. Both compounds inhibit lanosterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis, but the downstream cellular consequences differ—Zinoconazole's fungicidal activity leads to direct fungal cell death, whereas ketoconazole primarily arrests growth, relying on host immune clearance for eradication [1]. This fungicidal character is particularly relevant in immunocompromised host models, where host immune contribution to fungal clearance is diminished. Zinoconazole has also been reported to induce apoptosis in fungal cells via reactive oxygen species (ROS) production, contributing further to its fungicidal phenotype .

Fungicidal mechanism Ergosterol inhibition Fungistatic comparator

Genotoxicity Safety Signal: Negative Ames Test for Zinoconazole

In the foundational 1983 study, Zinoconazole hydrochloride was tested in the Ames assay for mutagenic potential and found to be negative [1]. This represents an early safety differentiation point, as several azole antifungals have shown positive or equivocal genotoxicity signals in certain test systems. While Ames negativity does not establish overall safety, it removes a specific liability (DNA-reactive mutagenicity) that can complicate compound progression in drug development programs. The absence of mutagenic potential is a relevant procurement consideration for research groups conducting genetic toxicology screening cascades or structure-activity relationship studies around the azole scaffold.

Ames test Genotoxicity Safety pharmacology

Zinoconazole (CAS 84697-21-2): Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


Oral Antifungal Lead Optimization with Fungicidal Mechanism Requirement

Research programs seeking an orally bioavailable imidazole scaffold with a fungicidal (rather than fungistatic) mechanism of action will find Zinoconazole to be a uniquely suitable starting point. Unlike ketoconazole (fungistatic, though orally active) and miconazole (fungicidal, but lacking oral bioavailability), Zinoconazole combines both properties in a single molecule, as demonstrated in animal models of systemic and vaginal candidiasis [1]. This profile makes Zinoconazole an ideal tool compound for structure-activity relationship (SAR) campaigns aiming to optimize oral fungicidal antifungals, particularly for immunocompromised host models where fungistatic agents may underperform.

Dual-Route (Oral + Topical) Antifungal Proof-of-Concept Studies

Zinoconazole's demonstrated efficacy via both oral administration (approaching ketoconazole-level efficacy) and topical application (comparable to clotrimazole) in preclinical candidiasis models [1] makes it a valuable single-scaffold probe for programs comparing oral vs. topical antifungal pharmacodynamics. Procurement of Zinoconazole enables researchers to investigate route-dependent efficacy, pharmacokinetic-pharmacodynamic relationships, and tissue distribution without the confounding variable of different chemical scaffolds between administration routes.

Imidazole Antifungal Reference Standard for In Vitro Susceptibility Panel Assembly

Given its confirmed in vitro anti-Candida activity comparable to or exceeding that of miconazole [1][2], Zinoconazole can serve as a quality control reference compound in antifungal susceptibility testing panels. Its inclusion alongside miconazole, ketoconazole, and clotrimazole in MIC determination assays provides a structurally distinct imidazole comparator (thiophene-hydrazone scaffold) that helps laboratories assess the robustness of their susceptibility testing protocols across diverse azole chemotypes.

Genotoxicity Screening Reference: Ames-Negative Azole Control

For laboratories conducting genetic toxicology assessment of novel azole antifungals, Zinoconazole's documented negative Ames test result [1] positions it as a useful negative control or benchmark compound. In screening cascades where multiple azole derivatives are evaluated for mutagenic potential, Zinoconazole provides a baseline for an imidazole scaffold that does not carry DNA-reactive liability, aiding in the interpretation of structure-genotoxicity relationships.

Quote Request

Request a Quote for Zinoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.